molecular formula C4H4O2 B050738 Methyl propiolate CAS No. 922-67-8

Methyl propiolate

Cat. No.: B050738
CAS No.: 922-67-8
M. Wt: 84.07 g/mol
InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
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Description

Methyl propiolate is an organic compound with the chemical formula HC₂CO₂CH₃. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. This compound is a colorless liquid that is miscible with organic solvents and is known for its electrophilic alkyne group, making it a valuable reagent and building block in organic synthesis .

Scientific Research Applications

Methyl propiolate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including polysubstituted 3-arylaminoacrylates and tetrahydropyrimidin-2-ones.

    Biology: It serves as a thiol derivatizing agent in capillary electrophoresis, aiding in the analysis of biological samples.

    Medicine: The compound is explored for its potential in drug synthesis and development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Methyl propiolate is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Methyl propiolate has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives . It has also been used as a thiol derivatizing agent for capillary electrophoresis . Future research may focus on further exploring these applications and developing new ones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propiolate can be synthesized through the esterification of propiolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional distillation is commonly used to purify the compound .

Types of Reactions:

    Addition Reactions: this compound undergoes nucleophilic addition reactions due to the electrophilic nature of its alkyne group. Common nucleophiles include amines and alcohols.

    Cycloaddition Reactions: It participates in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions where the alkyne hydrogen is replaced by other groups.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids like iron(III) chloride for cycloaddition reactions.

    Solvents: Organic solvents such as ethanol and chloroform.

Major Products:

Comparison with Similar Compounds

    Ethyl Propiolate: Similar in structure but with an ethyl group instead of a methyl group.

    Propiolic Acid: The parent acid of methyl propiolate.

    Methyl Phenylpropiolate: Contains a phenyl group attached to the alkyne carbon.

Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its electrophilic alkyne group makes it a valuable building block for creating a wide range of compounds, distinguishing it from other similar esters .

Properties

IUPAC Name

methyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKHNTVDGLIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27342-21-8
Record name 2-Propynoic acid, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27342-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60238923
Record name Propiolic acid, methyl ester
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-67-8
Record name Methyl propiolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl propynoate
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Record name METHYL PROPIOLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164
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Record name Propiolic acid, methyl ester
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Record name Methyl propiolate
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Record name METHYL PROPYNOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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